molecular formula C9H19Cl2N3 B1371593 [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1231961-65-1

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1371593
CAS No.: 1231961-65-1
M. Wt: 240.17 g/mol
InChI Key: YKRXMCUUQBPFEU-UHFFFAOYSA-N
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Description

“[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride” is a chemical compound with the molecular formula C9H19Cl2N3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17N3.2ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;;/h5,10H,6H2,1-4H3,(H,11,12);2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 240.18 .

Scientific Research Applications

Synthesis and Structural Studies

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is used in the synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting its role in organic synthesis and the creation of fluorinated compounds (Iminov et al., 2015).
  • Pyrazole Protecting Group : It has been utilized as a pyrazole protecting group, demonstrating its significance in the preparation of complex organic compounds (Pollock & Cole, 2014).

Antitumor Agents

  • Potential Antitumor Agents : Novel benzimidazole derivatives containing the compound have been synthesized, showing significant activity against various cancer cell lines, indicating its potential in cancer treatment (Abonía et al., 2011).

Spectroscopic and Theoretical Studies

  • Characterization of Schiff Bases : The compound is used in the synthesis and characterization of Schiff bases, providing insights into its molecular geometry, vibrational frequencies, and chemical shifts (Cuenú et al., 2019).

Regioselectivity in Synthesis

  • Regioselectivity in Pyrazole Synthesis : It is involved in the study of regioselectivity in the synthesis of trifluoromethylpyrazoles, contributing to the understanding of reaction mechanisms and product formation (Martins et al., 2012).

Structural Analysis

  • X-ray Crystallography : The compound is used in the study of hydrogen bonding patterns in pyrazole complexes, highlighting its utility in structural analysis (Grotjahn et al., 2003).

Pharmacological Studies

  • GABA Receptor Agonist : A derivative of the compound shows potential as a GABA receptor agonist, demonstrating its relevance in neuroscience and pharmacology (Chambers et al., 2004).

Safety and Hazards

The safety information available indicates that “[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride” may be an irritant .

Biochemical Analysis

Biochemical Properties

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also affects gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;;/h5,10H,6H2,1-4H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXMCUUQBPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658002
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231961-65-1
Record name 1-(3-tert-Butyl-1H-pyrazol-5-yl)-N-methylmethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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